2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Fused Ring System
Substituent Orientation
Stereochemistry
No chiral centers are present in the core structure. However, restricted rotation about the acetamide’s C–N bond may lead to atropisomerism under certain conditions.
X-ray Crystallographic Studies of Pyrimido[5,4-b]indole Derivatives
While direct crystallographic data for this specific compound are unavailable, structural analogs provide insights:
In derivatives with 2,4-dioxo groups, the pyrimidine ring exhibits partial enolization, stabilizing the structure via resonance. The trifluoromethyl group in the acetamide side chain enhances crystallinity by participating in van der Waals interactions.
Comparative Structural Analysis with Analogous Acetamide-containing Heterocycles
Table 1: Structural and Functional Comparisons
This compound’s combination of a pyrimidoindole core, electron-withdrawing trifluoromethyl group, and sterically demanding substituents creates a unique profile distinct from simpler heterocycles like pyrimido[1,2-a]indoles or N-arylacetamides. The meta-tolyl group at position 3 further modulates electronic effects, distinguishing it from para-substituted analogs.
Properties
CAS No. |
892294-32-5 |
|---|---|
Molecular Formula |
C28H23F3N4O3 |
Molecular Weight |
520.512 |
IUPAC Name |
2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C28H23F3N4O3/c1-16-7-6-8-18(13-16)35-26(37)25-24(19-14-17(2)11-12-22(19)33(25)3)34(27(35)38)15-23(36)32-21-10-5-4-9-20(21)28(29,30)31/h4-14H,15H2,1-3H3,(H,32,36) |
InChI Key |
KOOZFASIXVERLM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its unique structural characteristics and potential biological activities. Its intricate design incorporates a pyrimidine ring fused with an indole moiety and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Features
The compound can be described by the following structural formula:
Key Structural Components:
- Pyrimidine and Indole Fusion: The fusion of these rings enhances the potential for biological activity.
- Dioxo Groups: These groups are often associated with increased reactivity and interaction with biological targets.
- Substituents: The presence of dimethyl and trifluoromethyl groups may improve solubility and bioavailability.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this pyrimidoindole exhibit notable antimicrobial properties . Research indicates that derivatives of pyrimidine and indole structures often show effectiveness against various bacterial strains and fungi. For instance:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Amino-2,4-dioxo-pyrimidine derivatives | Contains pyrimidine and dioxo groups | Antitumor activity |
| 1H-Indole derivatives | Indole core with various substitutions | Antimicrobial properties |
| 2-(3-benzylpyrimidin-4-yl)acetamide | Pyrimidine-acetamide structure | Enzyme inhibition |
These comparisons highlight the potential advantages of the target compound in therapeutic contexts .
Antifungal Activity
The compound's structural similarities to known antifungal agents suggest it may exhibit antifungal activity. Studies on related compounds have shown effectiveness against various fungal species, including Candida albicans and Aspergillus species. For example, compounds containing thiouracil or similar structures have demonstrated significant antifungal effects due to their ability to penetrate fungal cell membranes effectively .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membranes: The lipophilic nature of certain substituents may allow for disruption of microbial cell membranes.
- Interference with Nucleic Acid Synthesis: The presence of dioxo groups may facilitate interactions with nucleic acids, impacting replication processes.
Case Studies
Research has demonstrated the efficacy of similar compounds in various biological assays:
- A study evaluating the antimicrobial activity of similar pyrimidoindole derivatives found significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Another investigation into antifungal properties revealed that derivatives exhibited MIC values as low as 21.87 µg/mL against Candida species .
Scientific Research Applications
Molecular Structure and Characteristics
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : 357.35 g/mol
- CAS Number : 872688-28-3
The compound features various functional groups that contribute to its biological activity, particularly the presence of both a trifluoromethylphenyl and an acetamide group.
Medicinal Chemistry
The compound has shown promise in various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrimidoindoles exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines and demonstrated effective cytotoxicity .
- Antibacterial Properties : The acetamide group in the compound may enhance its interaction with bacterial targets, suggesting potential applications as an antibacterial agent. Similar compounds have been reported to exhibit notable antibacterial activity .
Pharmacological Studies
Research indicates that this compound could be explored for its pharmacological properties:
- Neuroprotective Effects : Some pyrimidoindole derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The structural features of this compound may contribute to its ability to cross the blood-brain barrier and exert neuroprotective effects .
Synthetic Chemistry
The synthesis of this compound involves multi-step organic synthesis techniques, which can be optimized for higher yields and purity. The synthetic routes often involve:
- Condensation Reactions : Utilizing various reagents to form the core structure.
- Functional Group Modifications : Tailoring the functional groups to enhance biological activity.
Case Study 1: Anticancer Activity
A study conducted on similar pyrimidoindole compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific pathways .
Case Study 2: Antibacterial Efficacy
Research on structurally related compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the acetamide group could enhance antibacterial efficacy .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylpyrimidine Derivative | Pyrimidoindole core | Anticancer activity |
| 3-Methoxyphenyl Acetamide | Similar acetamide structure | Antibacterial properties |
| Dioxoquinoline Derivative | Dioxo functional groups | Antifungal activity |
This table highlights the unique aspects of the target molecule while showcasing its potential as a versatile scaffold for further modifications aimed at enhancing efficacy and specificity in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural, synthetic, and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound’s pyrimido[5,4-b]indole core is distinct from simpler indole (e.g., 4f) or pyrimidine (e.g., flumetsulam) systems. This fused structure may enhance π-π stacking interactions in biological targets compared to non-fused analogs . Pyrimidoindole derivatives (e.g., ECHEMI ID 536708-35-7) share the tetracyclic framework but differ in substituents (e.g., 4-ethoxyphenyl vs. m-tolyl) and functional groups (sulfanyl vs. oxo/acetamide) .
Substituent Effects: The trifluoromethyl group in the target’s acetamide moiety is a hallmark of bioactive molecules (e.g., 4f’s antimalarial activity ). This group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like the dichlorophenyl acetamide in .
Synthetic Complexity :
- Pyrimidoindole synthesis often involves multi-step cyclization and functionalization (e.g., iodocatalyzed bromination in ). The target compound’s dimethyl and trifluoromethyl groups likely require precise regioselective modifications, which may lower yields compared to simpler pyrimidines (e.g., 80% yield in ).
In contrast, triazolo-pyrimidine sulfonamides (e.g., flumetsulam) are herbicides, highlighting how minor structural changes alter applications .
Limitations and Contradictions:
- Functional Group Trade-offs : Trifluoromethyl groups improve stability but may reduce solubility compared to polar substituents (e.g., sulfonamides in ).
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize solvent choice (e.g., DMSO or acetic acid for solubility), temperature (reflux conditions), and reaction time (3–5 hours, as demonstrated in similar pyrimidine derivatives) .
- Purification: Use recrystallization from DMF/acetic acid mixtures to enhance purity, as shown in analogous indole-acetamide syntheses (yield: ~80%) .
- Monitoring: Employ TLC or HPLC to track reaction progress and confirm intermediate formation.
Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
- 1H NMR: Look for characteristic signals such as aromatic protons (δ 7.2–8.0 ppm), NHCO groups (~10.10 ppm), and methyl/methylene groups (δ 2.0–4.5 ppm) .
- Mass Spectrometry: Confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21 in similar acetamide derivatives) .
- Elemental Analysis: Validate purity by matching experimental C, N, and S percentages with theoretical values (e.g., C: 45.29% vs. 45.36% calculated) .
Advanced: How can computational methods guide the rational design of derivatives with enhanced biological activity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Reaction Path Search: Apply state-of-the-art algorithms (e.g., artificial force-induced reaction methods) to explore viable synthetic routes for novel derivatives .
- Molecular Docking: Simulate interactions with target proteins to prioritize derivatives with optimized binding affinities .
Advanced: What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer:
- Iterative Feedback: Integrate experimental data (e.g., kinetic or thermodynamic parameters) into computational models to refine reaction pathways .
- Sensitivity Analysis: Identify critical variables (e.g., solvent polarity, steric effects) causing discrepancies and adjust computational parameters accordingly .
- Multi-Method Validation: Cross-validate results using both ab initio methods (e.g., MP2) and semi-empirical approaches (e.g., PM6) .
Basic: What critical parameters should be monitored during purification to ensure structural integrity?
Methodological Answer:
- Recrystallization Solvents: Use acetic acid or DMF mixtures to avoid decomposition, as demonstrated in structurally related pyrimidoindolones .
- Temperature Control: Maintain strict cooling gradients during crystallization to prevent amorphous solid formation .
- Purity Checks: Validate via melting point consistency (e.g., 230°C ± 2°C in similar compounds) and HPLC retention time matching .
Advanced: How can AI-driven platforms accelerate the discovery of novel reaction pathways for modifying this compound?
Methodological Answer:
- Autonomous Experimentation: Implement AI tools (e.g., robotic labs) to screen reaction conditions (e.g., catalysts, solvents) in high-throughput workflows .
- Data Mining: Use natural language processing (NLP) to extract actionable insights from historical reaction databases (e.g., PubChem, Reaxys) .
- Predictive Modeling: Train machine learning models on existing kinetic data to forecast optimal reaction parameters (e.g., temperature, stoichiometry) .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
- Scaffold Modification: Prioritize substitutions at the pyrimidoindolone core (e.g., m-tolyl or trifluoromethyl groups) based on steric/electronic profiles .
- Bioisosteric Replacement: Replace the acetamide moiety with sulfonamide or urea groups to assess activity changes .
- In Silico SAR: Combine molecular dynamics simulations and free-energy perturbation (FEP) to predict binding affinity trends .
Basic: What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as advised for structurally related acetamides .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid) .
- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced: How can researchers address challenges in scaling up the synthesis without compromising yield?
Methodological Answer:
- Process Intensification: Use flow chemistry to maintain consistent temperature and mixing in large-scale reactions .
- Catalyst Optimization: Screen heterogeneous catalysts (e.g., immobilized palladium) to reduce purification steps .
- PAT (Process Analytical Technology): Implement real-time monitoring via Raman spectroscopy to detect deviations early .
Advanced: What interdisciplinary approaches are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Chemical Biology: Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify cellular targets .
- Omics Integration: Combine proteomics and metabolomics data to map downstream pathways affected by the compound .
- Cryo-EM/X-ray Crystallography: Resolve ligand-target complex structures to guide mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
